

Application Notes and Protocols for Surface AXL Expression Analysis using Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *axl protein*

Cat. No.: *B1174579*

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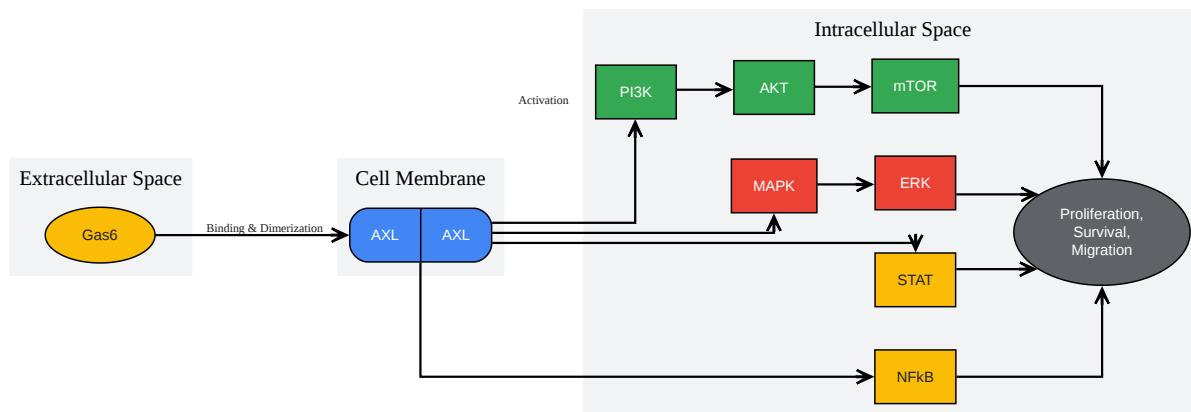
Introduction

AXL is a receptor tyrosine kinase belonging to the TAM (Tyro3, AXL, Mer) family.^[1] The binding of its ligand, Growth Arrest-Specific 6 (Gas6), induces receptor dimerization and autophosphorylation, activating downstream signaling pathways.^{[2][3]} These pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, are implicated in various cellular processes such as proliferation, survival, migration, and immune evasion.^{[3][4][5]} Overexpression of AXL has been observed in numerous cancers and is often associated with poor prognosis and therapeutic resistance, making it a significant target in drug development.^[6]

Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression. This document provides a detailed protocol for the detection and quantification of surface AXL expression on single cells using flow cytometry.

AXL Signaling Pathway

The activation of AXL by its ligand Gas6 initiates a cascade of downstream signaling events. This pathway plays a crucial role in cell fate decisions. The diagram below illustrates a simplified overview of the Gas6/AXL signaling pathway.



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Caption: AXL Signaling Pathway Overview.

Experimental Protocol: Surface AXL Staining

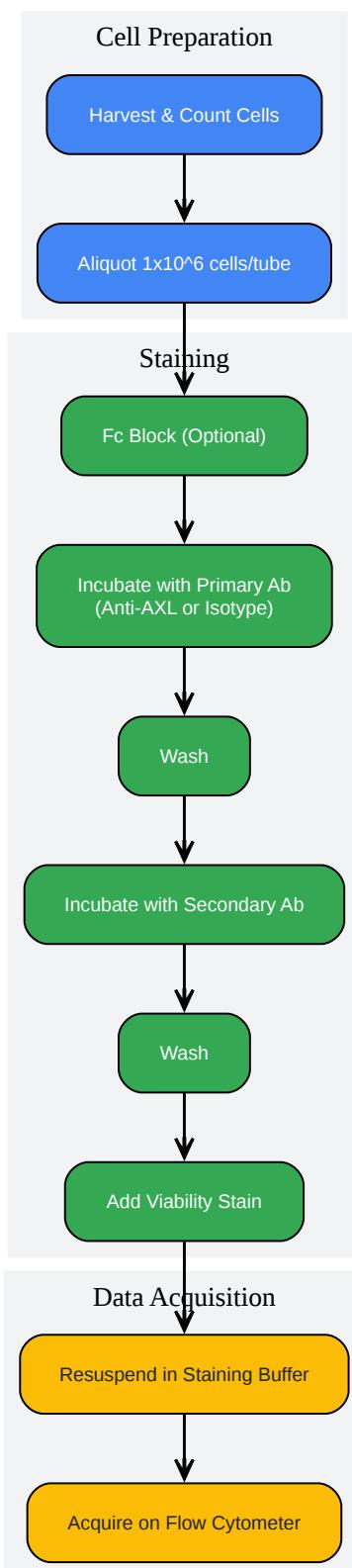
This protocol outlines the steps for staining cell surface AXL for flow cytometric analysis.

Materials and Reagents

Reagent/Material	Example Supplier	Catalog Number
Anti-Human AXL Antibody	R&D Systems	MAB154
Isotype Control Antibody	R&D Systems	MAB002
Fluorochrome-conjugated Secondary Antibody	Varies	Varies
Flow Cytometry Staining Buffer	R&D Systems	FC001
Fc Block	BioLegend	422302
7-AAD Viability Staining Solution	BioLegend	420404
FACS Tubes	Varies	Varies

Experimental Workflow

The following diagram illustrates the key steps in the surface AXL staining protocol.



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Caption: Experimental Workflow for Surface AXL Staining.

Detailed Staining Procedure

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension.[[7](#)]
 - Count the cells and adjust the concentration to 1×10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.[[7](#)]
 - Aliquot 100 μ L of the cell suspension (1×10^5 to 1×10^6 cells) into each FACS tube.[[8](#)]
- Fc Receptor Blocking (Optional but Recommended):
 - To reduce non-specific antibody binding, especially on immune cells like monocytes and macrophages, an Fc block is recommended.[[9](#)][[10](#)]
 - Add an appropriate Fc blocking reagent to the cell suspension and incubate for 10-15 minutes at room temperature.[[8](#)][[11](#)]
- Primary Antibody Staining:
 - Add the primary antibody (e.g., anti-human AXL) or the corresponding isotype control to the appropriate tubes at a pre-determined optimal concentration.[[12](#)]
 - Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[[8](#)]
- Wash:
 - Add 2 mL of Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[[7](#)]
 - Repeat the wash step once more.
- Secondary Antibody Staining (if using an unconjugated primary antibody):
 - If the primary antibody is not directly conjugated to a fluorophore, add the appropriate fluorochrome-conjugated secondary antibody.

- Incubate for 20-30 minutes at 2-8°C in the dark.[[7](#)]
- Wash:
 - Repeat the wash steps as described in step 4.
- Viability Staining:
 - To exclude dead cells from the analysis, which can non-specifically bind antibodies, add a viability dye such as 7-AAD.[[13](#)]
 - Incubate for 5-10 minutes at room temperature in the dark.
- Final Resuspension and Acquisition:
 - Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.[[8](#)]
 - Acquire the samples on a flow cytometer as soon as possible.

Data Presentation and Analysis

The data acquired from the flow cytometer can be analyzed to determine the percentage of AXL-positive cells and the mean fluorescence intensity (MFI), which corresponds to the expression level.

Gating Strategy

- Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) properties.
- Gate on single cells to exclude doublets.
- Gate on live cells by excluding cells positive for the viability stain (e.g., 7-AAD).
- Within the live, single-cell population, create a histogram of AXL fluorescence intensity. Use the isotype control to set the gate for AXL-positive cells.

Example Data Table

The following table provides a template for summarizing quantitative flow cytometry data for AXL expression.

Cell Line/Sample	Treatment	% AXL Positive Cells	Mean Fluorescence Intensity (MFI) of AXL+ Cells
MDA-MB-231	Untreated	95.2	15,432
MDA-MB-231	AXL Inhibitor (1 μ M)	94.8	8,765
SK-BR-3	Untreated	2.1	512
Patient Sample 1	Pre-treatment	45.6	9,876
Patient Sample 1	Post-treatment	12.3	3,451

Controls in Flow Cytometry

Proper controls are essential for accurate and reproducible flow cytometry results.

- Unstained Control: Used to assess autofluorescence of the cells.[14]
- Isotype Control: An antibody of the same immunoglobulin isotype, host species, and fluorochrome conjugation as the primary antibody, but without specificity for the target protein.[9][12] It helps to determine non-specific binding of the primary antibody.[9][10]
- Single-Stained Controls: Necessary for setting up compensation when performing multi-color flow cytometry to correct for spectral overlap between different fluorophores.[14]
- Viability Dye: To exclude dead cells from the analysis.[10]
- Biological Controls: Include cells known to be positive and negative for AXL expression to validate the staining protocol.[14]

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- To cite this document: BenchChem. [Application Notes and Protocols for Surface AXL Expression Analysis using Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174579#flow-cytometry-protocol-for-surface-axl-expression-analysis>]

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